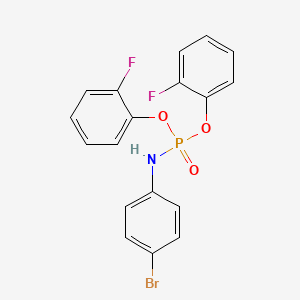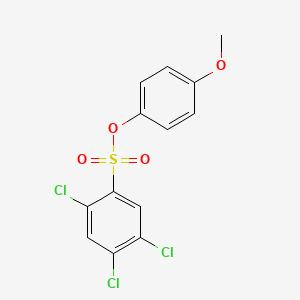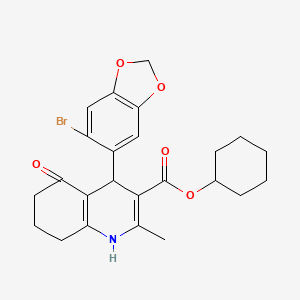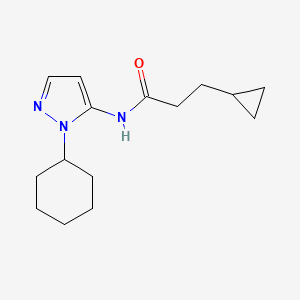![molecular formula C23H16Cl2N2O5 B5193379 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5193379.png)
5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, also known as TAK-700, is a novel and potent inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme is involved in the synthesis of androgens and estrogens, making it an attractive target for the treatment of hormone-dependent diseases, such as prostate cancer and breast cancer. In
作用机制
5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide works by inhibiting the enzyme CYP17A1, which is involved in the synthesis of androgens and estrogens. By blocking this enzyme, 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide reduces the production of testosterone and other androgens, which are essential for the growth and survival of prostate cancer cells. This results in a decrease in tumor size and an improvement in overall survival in patients with advanced prostate cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide have been extensively studied in preclinical and clinical studies. 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to significantly reduce serum testosterone levels in animal models and in human clinical trials. This reduction in testosterone levels has been associated with a decrease in prostate cancer cell growth and an improvement in overall survival in patients with advanced prostate cancer. 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CYP17A1, making it an attractive target for the treatment of hormone-dependent diseases. 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials. However, there are also some limitations to the use of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide is not widely available, which may limit its use in certain research settings.
未来方向
There are several future directions for the study of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. One area of research is the potential use of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in combination with other therapies for the treatment of hormone-dependent diseases, such as prostate cancer. Another area of research is the development of new and more potent inhibitors of CYP17A1, which may have improved efficacy and safety profiles compared to 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. Finally, further studies are needed to fully establish the long-term safety and efficacy of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in the treatment of hormone-dependent diseases.
合成方法
5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 5-(3,4-dichlorophenyl)-2-furoic acid with 2-amino-5-methoxybenzoic acid in the presence of thionyl chloride, followed by the reaction with 2-furoyl chloride in the presence of triethylamine. The resulting compound is then treated with furfurylamine and sodium hydride to yield 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide.
科学研究应用
5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been extensively studied for its potential as a treatment for hormone-dependent diseases, particularly prostate cancer. In preclinical studies, 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to significantly reduce serum testosterone levels in animal models and in human clinical trials. This reduction in testosterone levels has been associated with a decrease in prostate cancer cell growth and an improvement in overall survival in patients with advanced prostate cancer.
属性
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O5/c1-30-19-7-5-14(26-22(28)20-3-2-10-31-20)12-17(19)27-23(29)21-9-8-18(32-21)13-4-6-15(24)16(25)11-13/h2-12H,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRBHPDJSACHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5193311.png)
![N-(4-{[(3,4-difluorophenyl)amino]methyl}phenyl)acetamide](/img/structure/B5193312.png)

![{4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5193330.png)

![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5193339.png)



![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diphenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5193376.png)
![3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5193386.png)
![methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5193388.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(dimethylamino)-N-methylbenzamide](/img/structure/B5193391.png)